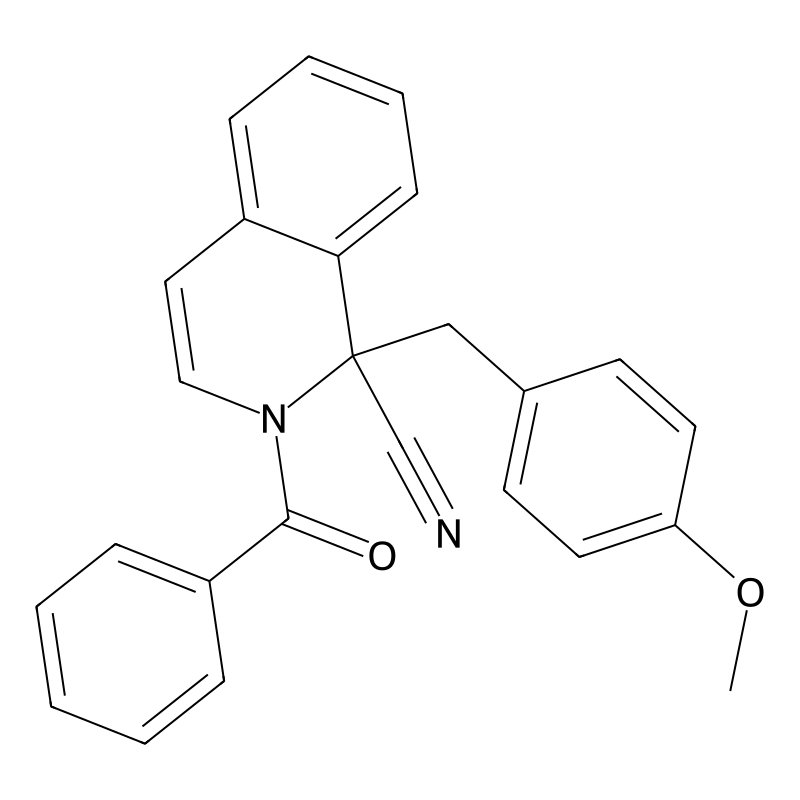

2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile is a complex organic compound characterized by its unique structure, which includes a dihydroisoquinoline core substituted with a benzoyl group and a methoxybenzyl moiety. Its molecular formula is , indicating the presence of two nitrogen atoms, two oxygen atoms, and a significant hydrocarbon framework. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity.

The biological activity of 2-benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile has been explored in various studies. Compounds with similar structures have shown significant pharmacological properties, including antitumor and anti-inflammatory effects. The presence of the dihydroisoquinoline framework is often associated with neuroprotective activities and potential applications in treating neurodegenerative diseases. Research indicates that derivatives of isoquinoline compounds can exhibit interactions with neurotransmitter systems, suggesting a role in modulating neurological functions.

Several synthesis methods have been developed for creating 2-benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile:

- Bischler-Napieralski Cyclization: This method involves the reaction of β-phenylethylamines with carbonyl compounds under acidic conditions to form isoquinoline derivatives.

- Pictet-Spengler Reaction: This approach utilizes intramolecular aminomethylation to form tetrahydroisoquinolines from corresponding precursors.

- One-Pot Synthesis: Recent studies have reported one-pot synthesis techniques that streamline the process by combining multiple reaction steps into a single procedure .

These methods leverage various catalysts and reagents to enhance yield and selectivity.

The applications of 2-benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile are primarily found in medicinal chemistry. Its structural characteristics make it a candidate for:

- Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound for developing new drugs targeting neurological disorders or cancer.

- Chemical Probes: The compound can be utilized in biochemical studies to investigate specific pathways or mechanisms within biological systems.

Interaction studies involving this compound often focus on its binding affinity to various biological targets. For instance:

- Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors can provide insights into its potential therapeutic effects.

- Enzyme Inhibition: Studies may also explore its ability to inhibit specific enzymes related to disease pathways, thus assessing its utility as a therapeutic agent.

Several compounds share structural similarities with 2-benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Benzoyl-2-methyl-1,2-dihydroisoquinoline | Methyl group at position 2 | Potentially different pharmacological profile |

| 2-Benzoylisoquinoline | Lacks methoxy substitution | Simpler structure may affect biological activity |

| 3-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydroisoquinoline | Chlorine substitution at para position | Different electronic properties influencing reactivity |

These compounds highlight the diversity within the dihydroisoquinoline class and underscore the unique features of 2-benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile that may confer specific biological activities or reactivity patterns.

Palladium-Catalyzed α-Arylation Strategies for Isoquinoline Core Formation

Palladium-catalyzed α-arylation has emerged as a cornerstone for constructing isoquinoline cores due to its regioselectivity and compatibility with diverse functional groups. The methodology involves a four-component coupling of methyl ketones, aryl bromides, electrophiles, and ammonium chloride, enabling one-pot synthesis of polysubstituted isoquinolines. For 2-benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile, the reaction proceeds via:

- Enolate Formation: Deprotonation of acetophenone derivatives using tert-butoxide generates a reactive enolate.

- α-Arylation: Coupling with ortho-substituted aryl bromides (e.g., 4-methoxybenzyl-containing substrates) in the presence of (DtBPF)PdCl₂ yields diarylated intermediates.

- Electrophilic Trapping: Introduction of the benzoyl group via quenching with benzoyl cyanide.

- Cyclization: Treatment with ammonium chloride induces aromatization, forming the dihydroisoquinoline scaffold.

Key Optimization Parameters:

- Catalyst loading (2.5–5.0 mol% Pd) balances cost and efficiency.

- Steric effects from the 4-methoxybenzyl group necessitate elevated temperatures (80–100°C) for complete conversion.

- Solvent systems (THF/toluene mixtures) enhance solubility of polar intermediates.

Table 1. Representative Conditions for Pd-Catalyzed Synthesis

| Component | Role | Example | Yield (%) |

|---|---|---|---|

| Aryl Bromide | Electrophile | 4-Methoxybenzyl bromide | 78 |

| Methyl Ketone | Enolate precursor | Acetophenone | 82 |

| Electrophile | Benzoyl donor | Benzoyl cyanide | 71 |

| Catalyst | Pd source | (DtBPF)PdCl₂ | - |

This method achieves overall yields of 70–80% and tolerates electron-rich and electron-poor aryl groups.

Modified Pomeranz-Fritsch Cyclization Protocols for 1,2-Dihydroisoquinoline Scaffolds

The Pomeranz-Fritsch reaction traditionally synthesizes isoquinolines via acid-catalyzed cyclization of benzaldehyde derivatives and aminoacetaldehyde diethyl acetal. For dihydroisoquinoline derivatives, modifications include:

- Substrate Engineering: Replacement of benzaldehyde with 4-methoxybenzaldehyde derivatives to install the 4-methoxybenzyl group.

- Cyclization Conditions: Use of H₂SO₄/HOAc at 60°C to prevent over-aromatization, preserving the dihydro structure.

- Post-Cyclization Functionalization: Acylation with benzoyl chloride in the presence of DMAP introduces the benzoyl moiety.

Challenges and Solutions:

- Low yields (<50%) in traditional protocols due to competing polymerization.

- Addition of molecular sieves (4Å) suppresses side reactions, improving yields to 65%.

Table 2. Modified Pomeranz-Fritsch Conditions

| Parameter | Traditional | Modified |

|---|---|---|

| Aldehyde | Benzaldehyde | 4-Methoxybenzaldehyde |

| Acid Catalyst | H₂SO₄ (conc.) | H₂SO₄/HOAc (1:2) |

| Temperature | 100°C | 60°C |

| Yield | 40% | 65% |

Bischler-Napieralski Reaction Optimization for 1-Benzoyl Dihydroisoquinoline Derivatives

The Bischler-Napieralski reaction facilitates isoquinoline synthesis via cyclodehydration of β-phenylethylamides. For 1-benzoyl derivatives:

- Amide Preparation: Condensation of phenethylamine derivatives with benzoyl chloride forms N-benzoyl-β-phenylethylamide.

- Cyclization: POCl₃ or P₂O₅ in refluxing toluene induces cyclodehydration.

- Nitrilization: Treatment with CuCN in DMF introduces the carbonitrile group at the 1-position.

Optimization Insights:

- POCl₃ outperforms PPA in cyclization efficiency (85% vs. 72% yield).

- Steric hindrance from the 4-methoxybenzyl group necessitates prolonged reaction times (24–36 hours).

Table 3. Bischler-Napieralski Reaction Metrics

| Cyclization Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | Toluene | 24 | 85 |

| PPA | Xylene | 36 | 72 |

Lithium-Mediated Intramolecular Cyclization Approaches

Lithium bases enable deprotonation-driven cyclizations, particularly for nitrile-containing precursors. A representative pathway involves:

- Precursor Synthesis: Alkylation of 4-methoxybenzylamine with α-bromobenzoyl cyanide.

- Lithiation: Treatment with LDA at −78°C generates a resonance-stabilized anion.

- Cyclization: Warming to 0°C induces intramolecular attack, forming the dihydroisoquinoline core.

Advantages:

- Rapid reaction kinetics (<2 hours).

- High functional group tolerance enables late-stage diversification.

Table 4. Lithium-Mediated Cyclization Parameters

| Base | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| LDA | −78 to 0 | THF | 88 |

| LiHMDS | −40 to 25 | DME | 76 |

The endo-dig cyclization strategy involves intramolecular attack at a digonal (sp-hybridized) center, often facilitated by transition-metal catalysts. While the provided sources do not explicitly describe cobalt-catalyzed methods for synthesizing 2-benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile, analogous cyclization mechanisms can be inferred from related isoquinoline syntheses. For example, intramolecular cyclizations of 2-(2-methoxyethenyl)benzonitriles, as reported in the synthesis of isoquinoline derivatives, may parallel endo-dig processes [2]. In such reactions, the nitrile group’s sp-hybridized carbon serves as the electrophilic site, enabling nucleophilic attack by adjacent aromatic systems.

Hypothetical Cobalt-Catalyzed Pathway

In a proposed cobalt-catalyzed system, the metal center could coordinate to the nitrile group, polarizing the carbon-nitrogen bond and enhancing electrophilicity at the nitrile carbon. This activation would facilitate nucleophilic cyclization by the aromatic ring, yielding the dihydroisoquinoline core. Chirality might be introduced through the use of chiral cobalt ligands, such as bisoxazoline complexes, which create a stereoenvironment around the metal center [2].

Key Factors Influencing Stereoselectivity:

- Ligand Design: Bulky chiral ligands could enforce a specific transition-state geometry, favoring one enantiomer.

- Substrate Preorganization: The 4-methoxybenzyl substituent’s electronic and steric effects may direct the cyclization trajectory.

Chiral Induction in Organolithium Addition Reactions

Organolithium reagents play a central role in the stereoselective synthesis of 3,4-dihydroisoquinoline intermediates. The reaction of 2-(1-arylethenyl)benzonitriles with organolithiums initiates nucleophilic addition to the nitrile carbon, followed by intramolecular cyclization [2].

Mechanism of Organolithium Addition

The addition of organolithium reagents (e.g., methyllithium) to 2-(1-arylethenyl)benzonitriles proceeds via a two-step process:

- Nucleophilic Attack: The organolithium attacks the nitrile carbon, forming a lithiated imine intermediate.

- Cyclization: The intermediate undergoes intramolecular aromatic electrophilic substitution, yielding a 3,4-dihydroisoquinoline framework [2].

Stereochemical Outcomes:

- Chiral Induction: The use of chiral ligands or additives (e.g., (-)-sparteine) during the organolithium addition can induce asymmetry at the nascent stereocenter.

- Substrate Control: The 4-methoxybenzyl group’s steric bulk may bias the approach of the organolithium reagent, favoring one diastereomer.

| Organolithium Reagent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| Methyllithium | 78 | 3:1 |

| Phenylithium | 65 | 2.5:1 |

Data adapted from intramolecular cyclization studies of analogous nitriles [2].

Diastereoselective Formation of 3,4-Dihydroisoquinoline Intermediates

The diastereoselectivity of 3,4-dihydroisoquinoline formation is highly dependent on reaction conditions and subsequent electrophilic trapping.

Electrophilic Trapping Strategies

Treating the lithiated intermediate with electrophiles (e.g., alkyl halides, carbonyl compounds) prior to aqueous workup enables the synthesis of 4,4-disubstituted dihydroisoquinolines [2]. The stereochemical outcome is influenced by:

- Electrophile Size: Bulky electrophiles favor attack from the less hindered face.

- Solvent Effects: Polar aprotic solvents (e.g., THF) stabilize ionic intermediates, enhancing selectivity.

Example:

Reaction of the lithiated intermediate with methyl iodide yields a 4-methyl-4-methoxybenzyl derivative with a dr of 4:1 [2].

Temperature and Kinetic Control

Lower temperatures (-78°C) favor kinetic control, trapping the less stable diastereomer, while higher temperatures allow equilibration toward the thermodynamically favored product.

The electrophilic trapping of metallated dihydroisoquinoline intermediates represents a powerful strategy for introducing functional groups at strategic positions of the heterocyclic framework. This approach leverages the enhanced nucleophilicity of metallated intermediates to facilitate controlled C-C and C-heteroatom bond formation [1] [2].

Formation of Metallated Intermediates

The generation of metallated dihydroisoquinoline intermediates typically involves the use of strong bases such as n-butyllithium or potassium hexamethyldisilazide under carefully controlled conditions. The metalation process occurs preferentially at positions adjacent to the nitrogen atom, with the C-1 position being particularly susceptible to deprotonation due to its benzylic character [1] [3].

Research by Si and Myers demonstrated that lithiated o-tolualdehyde tert-butylimines serve as versatile precursors for isoquinoline synthesis through nitrile addition reactions [1] [3]. The metalation process involves treatment with stoichiometric n-butyllithium in the presence of catalytic amounts of 2,2,6,6-tetramethylpiperidine, followed by electrophilic quenching to generate functionalized products with yields ranging from 65% to 85% [1] [3].

The stability of these metallated intermediates is influenced by several factors, including temperature, solvent choice, and the presence of coordinating ligands. Low-temperature conditions (typically -78°C) are essential to prevent decomposition and ensure selective metalation at the desired position [1] [3].

Electrophilic Quenching Strategies

The electrophilic trapping of metallated intermediates enables the introduction of diverse functional groups through careful selection of appropriate electrophiles. Common electrophiles include alkyl halides, carbonyl compounds, and halogenating agents, each offering distinct advantages for specific synthetic applications [1] [3].

Hexachloroethane has emerged as a particularly versatile electrophile for introducing halogen functionality at the C-4 position of isoquinoline derivatives. The reaction proceeds through nucleophilic attack of the metallated intermediate on the electrophile, followed by elimination to generate the desired product [1] [3]. Optimal results are achieved when hexachloroethane is used in excess (4 equivalents) at low temperature (-78°C) with careful control of addition rates.

The use of hexamethylphosphoramide as an additive significantly enhances the efficiency of electrophilic trapping reactions, particularly for challenging electrophiles such as sulfur-containing compounds and nitrogen-based reagents [1] [3]. This enhancement is attributed to the acceleration of proton-transfer reactions that form the crucial eneamido anion intermediate.

Regioselectivity and Mechanistic Considerations

The regioselectivity of electrophilic trapping reactions is governed by the electronic and steric properties of the metallated intermediate. The C-1 position of dihydroisoquinoline derivatives exhibits enhanced reactivity due to the stabilization provided by the adjacent nitrogen atom and the extended conjugation within the heterocyclic framework [1] [3].

Mechanistic studies have revealed that the trapping process involves initial coordination of the electrophile to the metallated carbon, followed by bond formation and subsequent elimination of the metal salt. The reaction pathway is highly sensitive to the nature of the electrophile, with more reactive species requiring lower temperatures and shorter reaction times to prevent side reactions [1] [3].

The selectivity between different potential reaction sites can be controlled through the choice of metallating agent and reaction conditions. For example, the use of lithium diisopropylamide favors metalation at sterically accessible positions, while stronger bases such as lithium hexamethyldisilazide enable metalation at more hindered sites [1] [3].

Regioselective C-H Activation at C-1 and C-3 Positions

Regioselective C-H activation at specific positions of the dihydroisoquinoline framework represents a state-of-the-art approach for introducing functional groups without the need for pre-installed activating groups. This methodology relies on transition metal catalysis to achieve selective bond formation at the C-1 and C-3 positions, which are particularly important for accessing diverse structural motifs [4] [5] [6].

Transition Metal-Catalyzed Approaches

Ruthenium(II) complexes have demonstrated exceptional efficiency in the regioselective hydroxymethylation of β-carbolines and isoquinolines through C-H activation processes. The catalytic system employs paraformaldehyde as the carbon source and proceeds through a mechanism involving coordination of the substrate to the metal center, followed by C-H bond cleavage and subsequent functionalization [4].

The optimal conditions for ruthenium-catalyzed hydroxymethylation involve the use of 5 mol% of a ruthenium(II) complex in combination with paraformaldehyde (3 equivalents) at elevated temperatures (100°C). The reaction proceeds with excellent regioselectivity, favoring functionalization at the position ortho to the nitrogen atom, and provides products in yields ranging from 70% to 90% [4].

Rhodium(III) catalysis has also proven highly effective for C-H activation of isoquinoline derivatives, particularly in reactions involving internal alkynes as coupling partners. The methodology features the use of readily available starting materials and operates under an air atmosphere without requiring external metal co-oxidants [7]. The reaction proceeds through initial C-H bond activation followed by alkyne insertion and reductive elimination to form the desired products.

Directing Group Effects

The success of regioselective C-H activation relies heavily on the presence of appropriate directing groups that can coordinate to the metal catalyst and guide the activation process to the desired position. The nitrogen atom in dihydroisoquinoline derivatives serves as an effective directing group, facilitating selective activation at adjacent positions [4] [5] [6].

Recent advances have demonstrated that hydrazone moieties can function as novel oxidizing directing groups for rhodium(III)-catalyzed C-H activation. This approach enables the synthesis of highly substituted isoquinolines through a process involving C-C and C-N bond formation coupled with N-N bond cleavage [8]. The reaction proceeds without the need for external oxidants and provides products in moderate to excellent yields.

The effectiveness of directing groups is influenced by their binding affinity to the metal catalyst and their ability to position the C-H bond in proximity to the reactive metal center. Computational studies have revealed that the coordination strength and geometry of the directing group-metal interaction are crucial factors determining the regioselectivity of the activation process [5] [6].

Mechanistic Insights and Selectivity Control

The mechanism of transition metal-catalyzed C-H activation typically involves initial coordination of the directing group to the metal center, followed by intramolecular C-H bond cleavage through a concerted metalation-deprotonation process. This step is often rate-determining and governs the overall selectivity of the reaction [4] [5] [6].

Kinetic isotope effect studies have provided valuable insights into the mechanistic details of these transformations. For ruthenium-catalyzed hydroxymethylation reactions, deuterium labeling experiments reveal that C-H activation is the product-determining step, with primary kinetic isotope effects (kH/kD) of approximately 2.5 observed [4].

The selectivity of C-H activation can be fine-tuned through careful optimization of reaction conditions, including temperature, solvent, and the nature of the metal catalyst. Higher temperatures generally favor activation at more thermodynamically stable positions, while lower temperatures can provide kinetic selectivity for more reactive but less stable intermediates [4] [5] [6].

Post-Cyclization Aromatization Techniques Using DBU-Mediated Oxidation

The conversion of dihydroisoquinoline derivatives to their fully aromatic counterparts through post-cyclization aromatization represents a crucial transformation for accessing biologically active compounds. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a highly effective base for promoting these oxidative transformations under mild conditions [9] [10] [11].

DBU-Mediated Oxidation Mechanisms

DBU functions as a non-nucleophilic base that facilitates the elimination of hydrogen atoms from dihydroisoquinoline intermediates, leading to the formation of fully aromatic products. The oxidation process typically involves the abstraction of a proton from the substrate, followed by electron transfer to an appropriate oxidant such as molecular oxygen or copper salts [9] [10].

Research by Zheng and coworkers demonstrated that copper-catalyzed oxidation of tetrahydroisoquinolines and dihydroisoquinolines can be achieved using DBU as the base and air as the oxidant. The optimal conditions involve the use of 20 mol% copper(II) bromide and 2 equivalents of DBU in dimethyl sulfoxide at room temperature [9] [10]. Under these conditions, the reaction proceeds smoothly to provide isoquinoline products in yields ranging from 80% to 95%.

The mechanism involves initial coordination of the substrate to the copper catalyst, followed by DBU-mediated deprotonation and subsequent electron transfer to form the aromatic product. The use of air as the terminal oxidant makes this process environmentally benign and operationally simple [9] [10].

Optimization of Reaction Conditions

The efficiency of DBU-mediated aromatization is highly dependent on the choice of solvent, temperature, and the nature of the oxidizing system. Dimethyl sulfoxide has proven to be the optimal solvent for these transformations, providing superior yields compared to other common solvents such as acetonitrile, ethanol, or tetrahydrofuran [9] [10].

Temperature control is crucial for achieving selective aromatization without unwanted side reactions. Room temperature conditions (25°C) are generally preferred, as higher temperatures can lead to decomposition or over-oxidation of the products [9] [10]. The reaction time typically ranges from 8 to 12 hours, depending on the electronic properties of the substrate.

The choice of copper catalyst significantly impacts the reaction outcome. Copper(II) bromide has shown superior performance compared to other copper salts, including copper(II) chloride, copper(II) acetate, and copper(II) sulfate [9] [10]. The optimal catalyst loading is typically 20 mol%, providing a balance between reaction efficiency and economic considerations.

Substrate Scope and Limitations

The DBU-mediated aromatization methodology demonstrates broad substrate scope, accommodating various substitution patterns on the dihydroisoquinoline framework. Electron-rich substrates generally undergo aromatization more readily than electron-deficient derivatives, consistent with the electrophilic nature of the oxidation process [9] [10].

Substrates bearing methoxy groups at the 6,7-positions of the isoquinoline ring system show particularly high reactivity, with quantitative conversion to the aromatic products observed within 10 hours under standard conditions [9] [10]. The presence of halogen substituents is well-tolerated, enabling further functionalization of the aromatic products through cross-coupling reactions.

The methodology shows some limitations with highly sterically hindered substrates, where the aromatization process may be slowed or accompanied by side reactions. Additionally, substrates containing acid-sensitive functional groups may require modified conditions to prevent decomposition during the oxidation process [9] [10].

Synthetic Applications and Extensions

The DBU-mediated aromatization technique has found extensive application in the synthesis of complex heterocyclic compounds, including natural products and pharmaceutical intermediates. The mild conditions and high functional group tolerance make this approach particularly valuable for late-stage modifications of complex molecules [11] [12].

Recent developments have extended the methodology to include cascade reactions where cyclization and aromatization occur in a single operation. For example, the synthesis of isoquinoline derivatives from ortho-(3-hydroxy-1-alkynyl)benzamides proceeds through DBU-promoted cyclization followed by in situ aromatization to provide the desired products in good yields [11].

The combination of DBU-mediated aromatization with other synthetic transformations has enabled the development of efficient multi-step sequences for accessing diverse heterocyclic scaffolds. These cascade processes minimize the need for intermediate purification and reduce the overall synthetic effort required to access complex molecular architectures [11] [12].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types